Phenacemide is used to control certain seizures in the treatment of epilepsy. This medicine acts on the central nervous system (CNS) to reduce the number and severity of seizures.
Phenacemide can cause developmental toxicity according to state or federal government labeling requirements.
Phenacemide is only found in individuals that have used or taken this drug. It is used to control certain seizures in the treatment of epilepsy. This medicine acts on the central nervous system (CNS) to reduce the number and severity of seizures.Phenacemide binds to and blocks neuronal sodium channels or voltage sensitive calcium channels. This blocks or suppresses neuronal depolarization and hypersynchronization. Hypersynchronization is what often causes seizures.
Phenacemide
CAS No.: 63-98-9
Cat. No.: VC20740783
Molecular Formula: C9H10N2O2
Molecular Weight: 178.19 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 63-98-9 |
---|---|
Molecular Formula | C9H10N2O2 |
Molecular Weight | 178.19 g/mol |
IUPAC Name | N-carbamoyl-2-phenylacetamide |
Standard InChI | InChI=1S/C9H10N2O2/c10-9(13)11-8(12)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,10,11,12,13) |
Standard InChI Key | XPFRXWCVYUEORT-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CC(=O)NC(=O)N |
Canonical SMILES | C1=CC=C(C=C1)CC(=O)NC(=O)N |
Colorform | CRYSTALS FROM ALCOHOL WHITE TO PRACTICALLY WHITE, FINE, CRYSTALLINE POWDER WHITE TO CREAMY WHITE CRYSTALLINE SOLID |
Melting Point | 212-216 °C 215 °C |
Chemical Identity and Properties
Phenacemide, also known by its chemical name phenylacetylurea and the brand name Phenurone, belongs to the class of organic compounds known as phenylacetamides . These compounds are characterized as amide derivatives of phenylacetic acids. Phenacemide is specifically classified as a ureal anticonvulsant.
Structural Characteristics
The molecular formula of phenacemide is C₉H₁₀N₂O₂ with a molecular weight of 178.19 g/mol . The compound consists of a phenyl ring attached to an acetamide group linked to a urea moiety. Its chemical structure can be represented as follows:
CH₂C-NH-C-NH₂
║ ║
O O
The compound belongs to several chemical classifications including N-acyl ureas, dicarboximides, and organopnictogen compounds .
Physical Properties
Phenacemide exists as a solid at room temperature and possesses the following physical characteristics:
Property | Value |
---|---|
Molecular Formula | C₉H₁₀N₂O₂ |
Average Weight | 178.1879 g/mol |
Monoisotopic Weight | 178.074227574 g/mol |
Physical State | Solid |
CAS Number | 63-98-9 |
ATC Code | N03AX07 |
Its chemical structure includes aromatic components and carbonyl groups that contribute to its pharmacological activity .
Mechanism of Action
Primary Mechanisms
Phenacemide exerts its anticonvulsant effects through multiple mechanisms at the neuronal level. The primary mechanism involves binding to and blocking neuronal sodium channels or voltage-sensitive calcium channels 2. This action results in the suppression of neuronal depolarization and hypersynchronization, which are often responsible for triggering seizures2.
Electrophysiological Effects
The compound has demonstrated specific electrophysiological properties that contribute to its anticonvulsant efficacy:
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Elevation of the threshold for minimal electroshock convulsions
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Abolition of the tonic phase of maximal electroshock seizures
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Prevention or modification of seizures induced by pentylenetetrazol or other convulsants
These effects distinguish phenacemide from other anticonvulsants and explain its particular efficacy in certain seizure types that are refractory to standard treatments.
Molecular Target
At the molecular level, phenacemide targets the sodium channel protein type 1 subunit alpha in humans, functioning as an inhibitor of this channel . This interaction forms the basis of its ability to modulate neuronal excitability and prevent the abnormal electrical discharges characteristic of epileptic seizures.
Pharmacokinetics
Metabolism
The metabolism of phenacemide occurs primarily in the liver through hepatic microsomal enzymes 2. The primary metabolic pathway involves p-hydroxylation, which inactivates the compound 2. This hepatic metabolism plays a crucial role in determining the drug's duration of action and clearance from the body.
Elimination
Phenacemide is eliminated primarily through urinary excretion, with the majority excreted as metabolites rather than the parent compound2. The elimination half-life of phenacemide ranges from 22 to 25 hours 2, which allows for convenient dosing schedules but may also contribute to accumulation with repeated administration.
Clinical Applications
Indications and Efficacy
The primary indication for phenacemide is the control of severe epilepsy, particularly mixed forms of complex partial seizures, also referred to as psychomotor or temporal lobe seizures 2. The compound has demonstrated particular value in cases that are refractory to other anticonvulsants, establishing it as an important option for treatment-resistant epilepsy .
Clinical Research Findings
According to clinical reports reviewed in the University of Nebraska Medical Center thesis, phenacemide has shown effectiveness in reducing the frequency of psychomotor seizures that had previously been unresponsive to established anticonvulsants . The thesis emphasizes that while effective, the compound should be used only by physicians experienced with anticonvulsants in epilepsy treatment due to its potential dangers .
Adverse Effects and Toxicity
Common Adverse Effects
Phenacemide treatment is associated with several common adverse effects, including:
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Sedation
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Gastrointestinal distress
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Dizziness2
These effects may be dose-dependent and often necessitate careful dosage adjustment to maintain an optimal balance between therapeutic efficacy and tolerability.
Serious Adverse Effects
More concerning are the serious adverse effects associated with phenacemide use:
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Nephropathy
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Blood dyscrasias (including leukopenia, eosinophilia, thrombocytopenia, and agranulocytosis)
-
Severe skin reactions (erythema multiforme, exfoliative dermatitis)2
These potentially life-threatening adverse effects require vigilant monitoring and prompt intervention when detected.
Effect on Creatinine Levels
A notable and specific adverse effect of phenacemide is its impact on creatinine metabolism. Research has documented that patients treated with phenacemide for uncontrollable psychomotor epilepsy exhibited greatly increased serum creatinine levels without elevated blood urea nitrogen (BUN) values or other evidence of renal disease .
These elevated creatinine levels returned to normal promptly after discontinuation of phenacemide and rose again quickly upon resumption of treatment . Experimental studies in rabbits and rats have reproduced these clinical observations, suggesting a direct effect of the drug on creatinine metabolism rather than actual renal impairment .
Toxicity Data
Toxicity studies in animals have established the following LD₅₀ values:
These values indicate moderate acute toxicity compared to other anticonvulsant medications.
Contraindications and Warnings
Contraindications
Phenacemide is contraindicated in patients with known hypersensitivity to the drug or any component of its formulation2. Given its effects on creatinine levels and potential for blood dyscrasias, caution is warranted in patients with pre-existing renal dysfunction or hematological disorders.
Monitoring Requirements
Due to the risk of serious adverse effects, regular monitoring is essential during phenacemide therapy:
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Regular blood counts to detect potential blood dyscrasias
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Monitoring of liver function tests
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Regular assessment of renal function and creatinine levels
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Skin examination for early detection of cutaneous reactions2
Special Precautions
The drug should be withdrawn promptly if a skin rash appears, due to the risk of progression to severe forms of erythema multiforme or exfoliative dermatitis2. Additionally, the University of Nebraska Medical Center thesis emphasizes that phenacemide is "a potentially dangerous" drug that should be used only by physicians experienced with anticonvulsants in epilepsy treatment .
Current Status and Research Perspectives
Current Status in Therapeutics
While phenacemide was historically significant in the treatment of refractory epilepsy, particularly psychomotor seizures, its current clinical use appears limited based on the available search results. The development of newer, safer anticonvulsants with similar efficacy profiles but improved safety characteristics has likely diminished its role in contemporary epilepsy management.
Research on Mechanisms
Research into the precise mechanisms by which phenacemide affects creatinine metabolism continues to be of interest. Studies have shown that phenacemide administration in rabbits causes a decrease in serum and urine creatine, while corresponding creatinine values rise . The exact mechanism remains speculative, with potential effects on the conversion rate of creatine to creatinine in the body requiring further investigation .
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